2-Methyl-N-propan-2-yloxolan-3-amine
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Description
Scientific Research Applications
Synthesis and Chemical Applications
- The compound has been explored as a key intermediate in the synthesis of various pharmaceutical and chemical products. For instance, one study focused on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a crucial intermediate for the development of antibiotics targeting veterinary pathogens, highlighting the significance of efficient and stereoselective synthetic processes in pharmaceutical chemistry (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Amine Degradation and CO2 Capture
- Amine degradation is a critical issue in CO2 capture processes where aqueous amine solutions are used. Research has been conducted to understand the degradation mechanisms of amines like 2-amino-2-methylpropan-1-ol (AMP) in the presence of CO2, O2, NOx, and SOx, aiming to enhance the longevity and efficiency of CO2 absorption technologies. A comprehensive review lists degradation products and proposes mechanisms to mitigate amine degradation, which is vital for developing more sustainable and efficient CO2 capture systems (Gouedard, Picq, Launay, & Carrette, 2012).
CO2 Absorption Enhancements
- The absorption of CO2 into aqueous blends of amines, including 2-amino-2-methyl-1-propanol, has been experimentally and theoretically investigated to optimize CO2 capture from industrial emissions. Studies demonstrate how combining AMP with other amines can improve the mass transfer rates of CO2 absorption, potentially leading to more efficient post-combustion carbon capture processes (Mandal, Biswas, & Bandyopadhyay, 2003).
Corrosion Mitigation in CO2 Capture
- The corrosive behavior of CO2-loaded amine solvents, including 2-amino-2-methyl-1-propanol, was studied to assess the feasibility of using carbon steel in the construction of CO2 capture plants. The formation of protective layers on carbon steel surfaces suggests that certain amine solutions can significantly reduce corrosion levels, making them suitable for use in the infrastructure of post-combustion carbon capture systems (Campbell, Zhao, Hall, & Williams, 2016).
properties
IUPAC Name |
2-methyl-N-propan-2-yloxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(2)9-8-4-5-10-7(8)3/h6-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZBQYJPHFHPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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